Cas no 1334479-23-0 (5-(Aminomethyl)isoindolin-1-one)
5-(Aminomethyl)isoindolin-1-one Chemical and Physical Properties
Names and Identifiers
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- 5-(aminomethyl)isoindolin-1-one
- 5-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one
- 1H-Isoindol-1-one,5-(aminomethyl)-2,3-dihydro-
- FCH2311246
- SB20882
- PB36822
- 1H-Isoindol-1-one, 5-(aminomethyl)-2,3-dihydro-
- 1334479-23-0
- CS-0057619
- P13621
- 5-(aminomethyl)-2,3-dihydroisoindol-1-one
- DA-12081
- EN300-748759
- SCHEMBL12193961
- 5-(Aminomethyl)isoindolin-1-one
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- MDL: MFCD23106111
- Inchi: 1S/C9H10N2O/c10-4-6-1-2-8-7(3-6)5-11-9(8)12/h1-3H,4-5,10H2,(H,11,12)
- InChI Key: RUFMCPVWXYVFAS-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC(CN)=CC=2CN1
Computed Properties
- Exact Mass: 162.079312947g/mol
- Monoisotopic Mass: 162.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1
- XLogP3: -0.4
5-(Aminomethyl)isoindolin-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 132751-5g |
5-(Aminomethyl)isoindolin-1-one, 97% |
1334479-23-0 | 97% | 5g |
$3564.00 | 2023-09-09 | |
| Matrix Scientific | 132751-10g |
5-(Aminomethyl)isoindolin-1-one, 97% |
1334479-23-0 | 97% | 10g |
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| Chemenu | CM238718-1g |
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1334479-23-0 | 95% | 1g |
$1681 | 2021-08-04 | |
| Ambeed | A717019-1g |
5-(aminomethyl)isoindolin-1-one |
1334479-23-0 | 98+% | 1g |
$1269.0 | 2024-04-24 | |
| Chemenu | CM238718-1g |
5-(aminomethyl)isoindolin-1-one |
1334479-23-0 | 95% | 1g |
$1396 | 2022-06-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121597-100mg |
5-(aminomethyl)isoindolin-1-one |
1334479-23-0 | 95% | 100mg |
¥2050.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121597-250mg |
5-(aminomethyl)isoindolin-1-one |
1334479-23-0 | 95% | 250mg |
¥3277.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121597-500mg |
5-(aminomethyl)isoindolin-1-one |
1334479-23-0 | 95% | 500mg |
¥5461.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121597-1g |
5-(aminomethyl)isoindolin-1-one |
1334479-23-0 | 95% | 1g |
¥8184.0 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128259-100mg |
5-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one |
1334479-23-0 | 98% | 100mg |
¥2910.00 | 2024-08-09 |
5-(Aminomethyl)isoindolin-1-one Suppliers
5-(Aminomethyl)isoindolin-1-one Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 5-(Aminomethyl)isoindolin-1-one
Introduction to 5-(Aminomethyl)isoindolin-1-one (CAS No. 1334479-23-0)
5-(Aminomethyl)isoindolin-1-one (CAS No. 1334479-23-0) is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This heterocyclic organic compound has garnered considerable attention due to its potential applications in drug development, particularly in the synthesis of bioactive molecules and therapeutic agents.
The molecular structure of 5-(Aminomethyl)isoindolin-1-one consists of an isoindoline core substituted with an aminomethyl group at the 5-position. This configuration imparts a high degree of reactivity, making it a valuable intermediate in organic synthesis. The compound's ability to participate in various chemical reactions, such as nucleophilic substitution and condensation reactions, enhances its utility in the preparation of more complex molecules.
In recent years, 5-(Aminomethyl)isoindolin-1-one has been explored for its role in the development of novel pharmaceuticals. Its structural motif is reminiscent of several bioactive scaffolds found in natural products and synthetic drugs, suggesting its potential as a building block for medicinal chemistry applications. Researchers have leveraged its reactivity to introduce diverse functional groups, leading to the synthesis of analogs with enhanced pharmacological properties.
One of the most compelling aspects of 5-(Aminomethyl)isoindolin-1-one is its versatility in drug design. The presence of both an amine and a carbonyl group allows for multiple points of modification, enabling chemists to tailor the compound for specific biological targets. For instance, derivatives of this molecule have been investigated for their potential as kinase inhibitors, due to the ability of the isoindoline ring to mimic ATP binding pockets.
The pharmaceutical industry has shown particular interest in isoindoline derivatives due to their reported biological activities. Studies have demonstrated that modifications at the 5-position of the isoindoline ring can significantly influence the compound's interaction with biological targets. This has led to the discovery of several lead compounds with promising therapeutic profiles, including anti-inflammatory and anticancer properties.
Recent advancements in computational chemistry have further accelerated the exploration of 5-(Aminomethyl)isoindolin-1-one. Molecular modeling techniques have been employed to predict the binding affinity and metabolic stability of various derivatives, providing valuable insights into their potential as drug candidates. These computational approaches complement experimental efforts, allowing for more efficient screening and optimization processes.
The synthesis of 5-(Aminomethyl)isoindolin-1-one itself presents an intriguing challenge for synthetic chemists. While several routes have been reported, each offers distinct advantages and limitations. Common methodologies involve cyclization reactions followed by functional group transformations to introduce the aminomethyl moiety. The optimization of these synthetic pathways is crucial for achieving high yields and purity, which are essential for pharmaceutical applications.
In conclusion, 5-(Aminomethyl)isoindolin-1-one (CAS No. 1334479-23-0) represents a fascinating compound with broad implications in medicinal chemistry and drug development. Its unique structural features and reactivity make it a valuable scaffold for designing novel therapeutic agents. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in the pharmaceutical landscape.
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